(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Overview
Description
“(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H12BNO4 . It has a molecular weight of 281.07 and is used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12BNO4 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
The compound is versatile and used in various fields such as catalysis, organic synthesis, and drug discovery. The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.07 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Electrochemical Biosensors
Boronic acid derivatives, such as ferroceneboronic acid (FcBA) and its modifications, are utilized in the development of electrochemical biosensors. These biosensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances by exploiting the selective binding properties of boronic acids. The electrochemical properties of FcBA and its derivatives enable the non-enzymatic detection of glucose and other analytes, which is significant for medical diagnostics and environmental monitoring (Wang et al., 2014).
Organic Optoelectronics
Boronic acid-based materials, specifically BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics. These materials offer unique electronic and structural properties that are beneficial for developing 'metal-free' infrared emitters and other optoelectronic devices (Squeo & Pasini, 2020).
Anticancer Research
Cinnamic acid derivatives, which share a common functional group with boronic acid compounds, have been explored for their anticancer potential. The research indicates that these compounds may inhibit tumor growth through various mechanisms, underscoring the potential of boronic acid derivatives in anticancer therapy (De, Baltas, & Bedos-Belval, 2011).
Boronic Acid Sensors
Boronic acid sensors with dual recognition sites have been developed for improved selectivity and sensitivity in detecting biological and chemical analytes. These sensors exploit the unique reversible binding mechanism of boronic acids to detect carbohydrates, ions, and other molecules, demonstrating the versatility of boronic acid derivatives in chemical sensing (Bian et al., 2019).
Drug Discovery
Boronic acid derivatives have been increasingly incorporated into drug discovery efforts due to their desirable properties, such as enhancing the potency and improving the pharmacokinetics of drugs. Several boronic acid drugs have been approved by regulatory agencies, and many others are in clinical trials, highlighting their significance in medicinal chemistry (Plescia & Moitessier, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
Boronic acids are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Result of Action
It’s known that boronic acids play a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the formation of carbon–carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which boronic acids are involved in, benefits from exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBMRWOQUJLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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